molecular formula C21H19N3O2S B2583202 3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1326806-39-6

3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2583202
CAS No.: 1326806-39-6
M. Wt: 377.46
InChI Key: KGBUVZHSOKDRRL-UHFFFAOYSA-N
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Description

3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolines and oxadiazoles. This compound is characterized by its unique structure, which includes a quinoline core, an oxadiazole ring, and a methylsulfanyl phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with Quinoline Derivative: The oxadiazole intermediate is then coupled with a quinoline derivative through a nucleophilic substitution reaction.

    Introduction of the Methylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and substituted quinoline derivatives .

Scientific Research Applications

3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one lies in its combination of a quinoline core, an oxadiazole ring, and a methylsulfanyl phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-3-12-24-13-17(19(25)16-6-4-5-7-18(16)24)21-22-20(23-26-21)14-8-10-15(27-2)11-9-14/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBUVZHSOKDRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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